molecular formula C8H6Cl2O3 B3043860 2,6-Dichloro-4-methoxybenzoic acid CAS No. 94278-69-0

2,6-Dichloro-4-methoxybenzoic acid

Cat. No. B3043860
CAS RN: 94278-69-0
M. Wt: 221.03 g/mol
InChI Key: TYMXOVAJNLGZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Dichloro-4-methoxybenzoic acid” is a chemical compound with the molecular formula C8H6Cl2O3 . It is a chlorinated derivative of o-anisic acid . This compound is used as a laboratory chemical .


Synthesis Analysis

While specific synthesis methods for “2,6-Dichloro-4-methoxybenzoic acid” were not found in the search results, related compounds such as “2,6-Difluoro-4-methoxybenzoic acid” have been synthesized and characterized . A paper on the synthesis of organic ligands and their metal complexes also mentions the refluxing of “2,6-difluoro-4-methoxybenzohydrazide” with “2-isothiocyanatophenol” and “2-isocyanatophenol” using THF as the solvent .


Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-4-methoxybenzoic acid” consists of a benzene ring with two chlorine atoms, one methoxy group, and one carboxylic acid group . The exact mass is 219.96900 .

Scientific Research Applications

Environmental Applications

  • Water Treatment and Pollution Control : Research has explored the degradation and mineralization of dicamba in water, using methods like anodic oxidation, electro-Fenton, and photoelectro-Fenton processes. These studies are significant for environmental protection and water purification technologies (Brillas et al., 2003).

  • Radiolytic Degradation for Environmental Safety : Studies on the radiolytic degradation of dicamba, using gamma irradiation and accelerated electrons, aim to reduce the environmental impact of this herbicide. These findings are crucial for mitigating the ecological risks associated with widespread agricultural use (Drzewicz et al., 2005).

Agricultural Applications

  • Herbicide Efficacy and Soil Interaction : Research has been conducted on the effectiveness of dicamba as a herbicide and its interaction with soil. This includes studies on its transport through soil and its impact on groundwater, contributing to better understanding and management of herbicide use in agriculture (Comfort et al., 1992).

  • Genomic Impact on Crops : Investigations into the genotoxic effects of dicamba on crops like Phaseolus vulgaris (common bean) have been undertaken. Such studies are vital for assessing the potential risks of herbicides on non-target plant species (Aydin et al., 2017).

Chemical Synthesis and Applications

  • Synthesis of Chemical Intermediates : Studies on the synthesis of dicamba ester, a key intermediate in the production of dicamba, have been conducted. This research, involving green chemistry approaches like the use of dimethyl carbonate and MgO as a catalyst, is significant for sustainable and efficient chemical synthesis (Deshmukh & Yadav, 2017).

  • Analysis of Oxidative Reactions : Investigations into the oxidative reactions of protected saccharides, in the presence of various nucleophiles, have been carried out. This research contributes to the broader understanding of chemical reactions and synthesis processes (Zhang & Magnusson, 1996).

properties

IUPAC Name

2,6-dichloro-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMXOVAJNLGZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298307
Record name 2,6-Dichloro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-methoxybenzoic acid

CAS RN

94278-69-0
Record name 2,6-Dichloro-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94278-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-4-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-4-methoxybenzoic acid
Reactant of Route 5
2,6-Dichloro-4-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-4-methoxybenzoic acid

Citations

For This Compound
2
Citations
GL Gaines Jr - The Journal of Organic Chemistry, 1985 - ACS Publications
5a, 79538-27-5; 5b, 86111-47-9; 6a, 94278-66-7; 6b, 94278-67-8; 2, 6-difluoro-4-methoxybenzyl bromide, 94278-68-9; diethyl ace-tamidomalonate, 1068-90-2; 3, 5-dichloroanisole, …
Number of citations: 16 pubs.acs.org
RA Pascal Jr, YCJ Chen - The Journal of Organic Chemistry, 1985 - ACS Publications
It is convenient to prepare these compounds by the action of commerciallyavailable D-and L-amino acid oxidases on the corresponding-amino acids, 1 and since an enormous number …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.